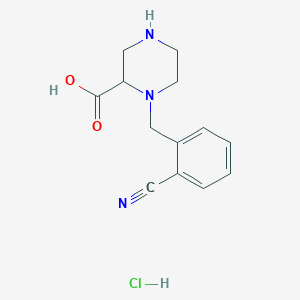

1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride

Description

1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride is a piperazine derivative featuring a 2-cyanobenzyl substituent at the 1-position and a carboxylic acid group at the 2-position of the piperazine ring, with a hydrochloride counterion. Its molecular formula is C₁₃H₁₅ClN₃O₂ (calculated from substituents and salt form). The compound is utilized in industrial and scientific research, particularly as a synthetic intermediate in medicinal chemistry .

Properties

IUPAC Name |

1-[(2-cyanophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c14-7-10-3-1-2-4-11(10)9-16-6-5-15-8-12(16)13(17)18;/h1-4,12,15H,5-6,8-9H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQODBCWKFLDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane or by the reduction of pyrazine with sodium in ethanol .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can act as a hydrogen bond donor/acceptor, enhancing its interactions with receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

- 1-(4-Chlorobenzyl)-2-piperazinecarboxylic Acid Hydrochloride Molecular Formula: C₁₂H₁₆Cl₂N₂O₂. Key Differences: The benzyl group has a para-chloro substituent instead of ortho-cyano. The para position reduces steric hindrance relative to ortho substitution .

- 1-(4-Cyanobenzyl)-piperazine-2-carboxylic Acid Hydrochloride Key Differences: The cyano group is para-substituted. Para-substitution may enhance planarity and π-π stacking interactions in biological systems, contrasting with the ortho-cyano group’s steric effects .

1-(2-Fluorobenzyl)piperazine Dihydrochloride

Impact of Substituent Electronic Properties

- Chlorobenzyl (Cl): Moderate electron withdrawal with hydrophobic character, favoring membrane permeability . Fluorobenzyl (F): Combines electronegativity with small atomic size, enabling unique binding in hydrophobic pockets .

Physicochemical Properties

Biological Activity

1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyanobenzyl group and a carboxylic acid moiety. Its chemical structure can be summarized as follows:

- Molecular Formula: C12H14N2O2·HCl

- Molecular Weight: Approximately 250.72 g/mol

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pKa | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with piperazine structures often exhibit activity against neurotransmitter receptors and enzymes involved in pain and inflammation pathways.

Target Enzymes and Receptors

- Fatty Acid Amide Hydrolase (FAAH) : This enzyme is responsible for the hydrolysis of endocannabinoids, such as anandamide. Inhibitors of FAAH can enhance endocannabinoid levels, which may provide analgesic effects.

- Serotonin Receptors : Piperazine derivatives have been shown to interact with serotonin receptors, potentially influencing mood and anxiety pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights that may extend to this compound.

Study 1: FAAH Inhibition

A study demonstrated that certain piperazine derivatives inhibit FAAH with varying potency. For example, a related compound exhibited an IC50 value of 3 μM against FAAH, suggesting that structural modifications can significantly influence activity .

Study 2: Analgesic Effects

Another investigation into piperazine-based compounds found that they could reduce tactile allodynia in rodent models of neuropathic pain. The mechanism was linked to increased levels of endogenous cannabinoids due to FAAH inhibition .

Table 2: Summary of Biological Activities

| Activity Type | Related Compound | IC50 Value (μM) | Reference |

|---|---|---|---|

| FAAH Inhibition | JNJ-1661010 | 3 | |

| Analgesic Effects | Various Piperazines | Varies |

Research Applications

The unique structure of this compound makes it a valuable candidate for further research in several areas:

- Pain Management : Its potential as a FAAH inhibitor positions it as a candidate for developing new analgesics.

- Psychiatric Disorders : Given its interaction with serotonin receptors, it may be explored for effects on mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.